ASN001 is a promising compound currently under investigation for its potential therapeutic applications. It belongs to a class of compounds known as small molecules, which are characterized by their low molecular weight and ability to interact with biological targets. ASN001 has garnered attention due to its unique mechanism of action and potential efficacy in treating various diseases, particularly in the field of oncology.
The development of ASN001 is attributed to a collaborative effort involving academic institutions and pharmaceutical companies. Research teams have focused on isolating and synthesizing this compound from natural sources or through chemical synthesis methods. The specific origins of ASN001, including its natural analogs or synthetic pathways, remain a subject of ongoing research.
ASN001 is classified as an investigational drug, primarily within the categories of antineoplastic agents and targeted therapies. Its classification is based on its intended use in cancer treatment, where it aims to selectively inhibit tumor growth while minimizing effects on normal cells.
The synthesis of ASN001 has been approached through various methodologies, including:
The synthesis typically involves multiple steps that require precise control over reaction conditions (temperature, pH, solvent choice) to achieve high yields and purity levels. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the identity and structure of ASN001 during the synthesis process.
ASN001's molecular structure features a distinctive arrangement of atoms that contributes to its biological activity. While specific structural details may vary based on synthetic routes, common features include:
The molecular formula and weight of ASN001 are critical for understanding its pharmacokinetics. For instance, if ASN001 has a molecular weight of approximately 300 g/mol, it indicates favorable absorption characteristics for oral administration.
ASN001 undergoes various chemical reactions that are pivotal for its activity:
Understanding these reactions requires detailed kinetic studies to assess reaction rates and mechanisms. Techniques such as enzyme inhibition assays are often employed to elucidate how ASN001 interacts with its targets at the molecular level.
ASN001 exerts its effects primarily through targeted inhibition of specific signaling pathways involved in cancer cell proliferation. The mechanism may involve:
Preclinical studies have demonstrated that treatment with ASN001 leads to decreased tumor size in animal models, supporting its potential as a therapeutic agent.
ASN001 exhibits several physical properties relevant to its formulation:
Key chemical properties include:
Relevant data from stability studies indicate that ASN001 maintains integrity over extended periods under controlled storage conditions.
ASN001 holds potential applications beyond oncology:
Ongoing clinical trials will further establish the efficacy and safety profile of ASN001 across various indications, potentially expanding its applications in personalized medicine.
The development of CYP17A1 inhibitors represents a critical therapeutic strategy for managing androgen-dependent pathologies, particularly prostate cancer. The first-generation steroidal inhibitor, abiraterone acetate, gained FDA approval in 2011 after demonstrating efficacy in castration-resistant prostate cancer (CRPC) by blocking both 17α-hydroxylase and 17,20-lyase activities of CYP17A1. However, its steroidal structure closely resembled endogenous substrates, resulting in significant off-target effects through inhibition of other cytochrome P450 enzymes (CYP21A2, CYP1A2, CYP2D6, and others) and necessitating co-administration with corticosteroids. This promiscuity also enabled metabolic conversion into androgen receptor-activating metabolites via HSD3B1 and 5α-reductase enzymes, potentially compromising therapeutic efficacy in certain patients [1].
These limitations catalyzed the pursuit of non-steroidal inhibitors with improved selectivity profiles. Early non-steroidal candidates like ketoconazole demonstrated proof-of-concept but suffered from poor CYP17A1 selectivity and weak androgen receptor agonist activity. Subsequent development yielded second-generation inhibitors including orteronel (TAK-700), seviteronel (VT-464), and galeterone (TOK-001). Orteronel and seviteronel were specifically designed for greater 17,20-lyase selectivity over 17α-hydroxylase activity, potentially avoiding the cortisol deficiency that mandates prednisone co-administration with abiraterone [6]. Galeterone represented a multi-target steroidal approach with CYP17A1 inhibition, androgen receptor antagonism, and androgen receptor degradation activities [1]. Despite promising Phase II results, these agents faced challenges in pivotal trials (e.g., galeterone in ARMOR 1 and 2; orteronel in SWOG-1216), underscoring the need for improved therapeutic profiles [6].
Table 1: Evolution of CYP17A1 Inhibitor Classes
Generation | Representative Compounds | Core Scaffold | Key Advantages | Major Limitations |
---|---|---|---|---|
First (Steroidal) | Abiraterone | Pyridyl-substituted steroid | Proven efficacy in CRPC | Cross-inhibition of other CYPs; Metabolic conversion to AR activators; Requires corticosteroid co-administration |
Second (Non-Steroidal) | Orteronel, Seviteronel | Imidazole/benzimidazole derivatives | Improved lyase selectivity; Reduced cortisol suppression | Modest efficacy in pivotal trials; Residual off-target effects |
Next-Generation | ASN-001, LAE001 | Novel chemotypes (e.g., ASN-001's benzothiazole core) | Enhanced selectivity; Dual inhibition potential (LAE001); Novel mechanisms | Under investigation; Limited clinical data |
CYP17A1 occupies a pivotal position in steroidogenesis, serving as a membrane-bound, dual-function monooxygenase that catalyzes two sequential reactions: 17α-hydroxylation of pregnenolone/progesterone and the subsequent 17,20-lyase cleavage converting 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA). DHEA serves as the primary precursor for potent androgens (testosterone, dihydrotestosterone) and estrogens. Consequently, CYP17A1 inhibition simultaneously suppresses androgen and estrogen biosynthesis, impacting multiple hormone-dependent pathologies [2].
In prostate cancer, the therapeutic rationale is particularly compelling. Androgen deprivation therapy remains foundational, but progression to castration-resistant prostate cancer (CRPC) invariably occurs, driven partly by intratumoral androgen synthesis from adrenal precursors like DHEA. CYP17A1 inhibition blocks this ectopic androgenesis, offering a mechanism to overcome resistance. The clinical validation of this approach is evidenced by abiraterone's efficacy in both chemotherapy-naïve and post-chemotherapy mCRPC settings [4]. Beyond prostate cancer, CYP17A1 inhibition shows promise in androgen receptor-positive triple-negative breast cancer (AR+ TNBC), particularly the luminal androgen receptor (LAR) subtype. Ongoing trials are evaluating non-steroidal CYP17A1 inhibitors like orteronel as monotherapy or combined with AR antagonists (e.g., enzalutamide) in this challenging breast cancer subtype [4]. Additional pathologies influenced by CYP17A1 activity include polycystic ovary syndrome (PCOS) (via androgen excess), Cushing's syndrome (via cortisol overproduction), and glioblastoma (where DHEA exerts anti-apoptotic effects) [1] [2].
ASN-001 (chemical name: undisclosed; synonyms: ASN 001, ASN001) emerges as a clinical-stage small molecule inhibitor specifically targeting CYP17A1. Classified pharmacologically as a CYP17A1 inhibitor (Steroid 17-alpha-hydroxylase inhibitor), it is currently in Phase II development for prostate cancer, with an additional Phase I trial focused on metastatic castration-resistant prostate cancer (mCRPC) initiated in the United States in January 2015 [5]. Its molecular formula (C₁₆H₁₃FN₂OS) and CAS registry number (1429329-63-4) confirm its distinct non-steroidal structure, differentiating it from abiraterone and galeterone. Key structural features include a fluorine atom and a benzothiazole core (inferred from molecular formula and cheminformatic analysis of related compounds), suggesting potential advantages in target binding, metabolic stability, and selectivity [6].
Cheminformatic analysis places ASN-001 within the broader chemical space of non-steroidal CYP17A1 inhibitors characterized by lower calculated LogP values (indicating improved hydrophilicity) and higher topological polar surface area (TPSA) compared to steroidal inhibitors. These properties correlate with potentially favorable pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models developed for CYP17A1 inhibitors, particularly Model VIII based on PubChem fingerprints and random forest algorithms (achieving test set accuracy of 0.913), highlight the importance of specific structural motifs and electronic properties for potent inhibition. While the exact structure-activity relationship (SAR) of ASN-001 remains proprietary, its classification within potent inhibitor chemical space (predicted pIC₅₀ ≥ 8) aligns with its progression to mid-stage clinical trials [6]. ASN-001 thus represents an evolutionary step in the medicinal chemistry of CYP17A1 inhibition, aiming to overcome the limitations of earlier steroidal and non-steroidal agents through optimized target engagement and selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7